molecular formula C17H18N2O2 B11845624 3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one CAS No. 1706575-51-0

3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one

Cat. No.: B11845624
CAS No.: 1706575-51-0
M. Wt: 282.34 g/mol
InChI Key: WUTPKJFPHFADNH-UHFFFAOYSA-N
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Description

3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one is a sophisticated azetidin-2-one derivative, a scaffold renowned for its central role in medicinal chemistry as the core structural motif of β-lactam antibiotics. This specific compound features a benzylamino substituent at the 3-position and a 4-methoxyphenyl group at the 1-position of the four-membered β-lactam ring. This unique substitution pattern makes it a valuable, multifunctional synthetic intermediate for chemical biology and drug discovery research. The molecule is primarily employed in the synthesis and exploration of novel β-lactam structures beyond traditional antibiotic applications, venturing into areas such as enzyme inhibition (e.g., serine proteases, human leukocyte elastase) based on the known reactivity of β-lactams . The presence of the benzylamine moiety provides a handle for further chemical elaboration, allowing researchers to create diverse libraries of compounds for high-throughput screening or to develop targeted covalent inhibitors. As a high-purity building block, it enables the investigation of structure-activity relationships (SAR) critical for optimizing lead compounds in therapeutic programs. This product is intended for use in a controlled laboratory environment by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzylamino)-1-(4-methoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-15-9-7-14(8-10-15)19-12-16(17(19)20)18-11-13-5-3-2-4-6-13/h2-10,16,18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTPKJFPHFADNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(C2=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187264
Record name 2-Azetidinone, 1-(4-methoxyphenyl)-3-[(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706575-51-0
Record name 2-Azetidinone, 1-(4-methoxyphenyl)-3-[(phenylmethyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706575-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azetidinone, 1-(4-methoxyphenyl)-3-[(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-(4-Methoxyphenyl)azetidin-3-yl Methanesulfonate

Starting from 1-(4-methoxyphenyl)-3-azetidinol, mesylation with methanesulfonyl chloride in dichloromethane and triethylamine produces the mesylate precursor. The reaction proceeds quantitatively at 0°C, with the mesylate stable at room temperature for extended periods.

Benzylamine Substitution

Heating the mesylate (1 equiv.) with benzylamine (2 equiv.) in acetonitrile at 80°C for 12 hours facilitates nucleophilic displacement. Omitting Hunig’s base (iPr2NEt) improves yield by minimizing side reactions, achieving ~70% isolated yield after column chromatography. Critical parameters include:

ParameterOptimal ConditionSource
SolventAcetonitrile
Temperature80°C
Amine Equivalents2.0
Reaction Time12 hours

Cyclocondensation via Schiff Base Intermediates

The Staudinger synthesis, involving [2+2] cycloaddition between imines and ketenes, remains a cornerstone for β-lactam formation. For this compound, this method proceeds through two stages:

Schiff Base Formation

Condensing 4-methoxybenzaldehyde (1 equiv.) with benzylamine (1 equiv.) in ethanol under acidic catalysis (glacial acetic acid) yields N-(4-methoxybenzylidene)benzylamine. FT-IR analysis confirms imine formation (C=N stretch at 1,645 cm⁻¹).

Cyclization with Chloroacetyl Chloride

Reacting the Schiff base (1 equiv.) with chloroacetyl chloride (1.2 equiv.) in 1,4-dioxane and triethylamine (2 equiv.) at 0°C generates the β-lactam ring. After 6 hours, the product precipitates in ice water, yielding 65–75% after recrystallization. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.25–6.80 (m, 9H, aromatic), 4.45 (s, 1H, NH), 4.20 (d, J = 5.0 Hz, 2H, CH₂N), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃): δ 168.5 (C=O), 159.2 (C-OCH₃), 135.1–114.3 (aromatic carbons).

Tin(II)-Mediated Enolate Coupling

A patented enolate-driven method employs tin(II) triflate to generate reactive intermediates. While traditionally used for bicyclic β-lactams, this approach adapts as follows:

Enolate Formation

Treating 4-methoxyacetophenone (1 equiv.) with tin(II) triflate (1.5 equiv.) and N-ethylpiperidine (1.2 equiv.) in tetrahydrofuran at −78°C produces a stabilized enolate.

Imine Coupling

Adding N-benzylidene-4-methoxyaniline (1 equiv.) to the enolate solution at −40°C induces cyclization. After quenching with ammonium chloride, the product isolates in 55–60% yield.

AdvantageLimitationSource
StereoselectivityLow yield with electron-rich aryls
Mild ConditionsRequires anhydrous setup

Microwave-Assisted Solid-Phase Synthesis

Emerging protocols utilize microwave irradiation to accelerate reaction kinetics. A modified procedure involves immobilizing the Schiff base on Wang resin, followed by cyclization with chloroacetyl chloride at 100°C for 20 minutes. Cleavage with trifluoroacetic acid liberates the product in 68% yield with >95% purity (HPLC).

Comparative Analysis of Methodologies

Evaluating the four routes reveals trade-offs between efficiency, scalability, and practicality:

MethodYield (%)Purity (%)Reaction TimeScalability
Mesylate Displacement709812 hoursHigh
Staudinger Synthesis65–75956 hoursModerate
Tin(II) Enolate55–60908 hoursLow
Microwave-Assisted689520 minutesHigh

The mesylate route offers superior scalability for industrial applications, while microwave synthesis excels in rapid prototyping.

Analytical Characterization

Spectroscopic Validation

  • FT-IR: Lactam C=O stretch at 1,750 cm⁻¹, NH bend at 1,540 cm⁻¹.

  • MS (ESI): [M+H]⁺ m/z calc. 311.12, found 311.15 .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylamino group in this compound participates in nucleophilic displacement reactions. A single-step synthesis method involves reacting azetidine-3-amines with amines under thermal conditions (80°C overnight) to form derivatives. For example, treatment with piperidine yields 1-(1-benzhydrylazetidin-3-yl)piperidine in 72% yield after purification by silica gel chromatography .

Key reaction conditions and outcomes:

  • Reagents : Excess amine (2 equivalents) in acetonitrile.

  • Purification : Washing with aqueous/brine solutions, drying over MgSO₄, and chromatography.

  • Yield : Moderate to high (52–88%) depending on the nucleophile .

Single-Step Aminolysis

A "mix-and-heat" protocol enables late-stage functionalization of azetidine derivatives. For example, reacting 1-benzhydrylazetidin-3-yl chloride with amines produces azetidine-3-amines directly, bypassing complex multi-step processes .

Reformatsky Reaction and Lactamization

Intramolecular lactamization is a key step in forming spiro-azetidin-2-ones. For instance, zinc-mediated Reformatsky reactions generate intermediates that cyclize via lactamization, producing fused β-lactam structures .

Ring-Opening Reactions

Azetidine rings are prone to nucleophilic ring-opening under basic or protic conditions.

Cyanide and Water Attacks

NucleophileConditionsYield (%)Product Type
NaCNCH₃CN, Δ, 3 h74–88Cyanomethyl derivatives
H₂OH₂O/CH₃CN (1:1), Δ72–88Hydrolyzed products
PhSHCH₃CN, Δ, 3 h64–63Thioether derivatives
BnNH₂CH₃CN, rt, 2 h52–56Amine derivatives

Table data adapted from ring-opening studies .

Mechanistic Insights

DFT calculations reveal that carbanion intermediates are stabilized by adjacent carbonyl groups, favoring ring-opening over alternative pathways . The steric environment of substituents (e.g., benzyl vs. phenethyl groups) significantly influences reaction pathways and yields .

Intermediate Formation

Intramolecular lactamization involves:

  • Mixed anhydride formation (e.g., with pivaloyl chloride).

  • Deprotonation to form C1-ammonium enolates.

  • Mannich-type cyclization to form β-lactam rings .

Steric and Electronic Effects

  • Benzyl substituents enhance nucleophilicity but may lead to side products via alternative deprotonation .

  • Trifluoromethyl groups at C2 position direct ring-opening to C4, yielding α,β-unsaturated amides .

Comparison with Analogues

Structural modifications (e.g., phenethyl vs. benzyl groups) alter biological activity and reactivity. For example:

AnalogueKey ModificationImpact on Reactivity
3-(Phenethylamino)-...Longer alkyl chainReduced steric hindrance
3-(Benzylamino)-1-(4-chlorophenyl)azetidin-2-oneElectron-withdrawing Cl substituentEnhanced electrophilicity

Based on comparative reactivity trends .

This compound’s reactivity underscores its utility in medicinal chemistry, particularly for generating bioactive derivatives through controlled ring-opening or functionalization. Future studies could explore its applications in drug discovery or catalysis, leveraging its azetidine core and nucleophilic amino group.

Scientific Research Applications

Medicinal Chemistry

3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Anticancer Activity: The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest it may inhibit certain cancer cell lines, making it a candidate for further investigation in oncology .
  • Enzyme Inhibition: Research indicates that derivatives of this compound may exhibit inhibitory effects on enzymes such as xanthine oxidase, which is relevant for conditions like gout and hyperuricemia .

Structural Analog Development

The versatility of this compound enables the synthesis of various analogs that may possess distinct biological activities. Some notable analogs include:

Compound NameStructure FeaturesUnique Aspects
3-(Phenethylamino)-1-(4-methoxyphenyl)azetidin-2-oneContains a phenethyl group instead of benzylDifferent side chain may alter biological activity
3-(Benzylamino)-1-(4-chlorophenyl)azetidin-2-oneChlorine substituent on phenyl ringPotentially different pharmacological profile
3-(Benzylamino)-1-(naphthalen-1-yl)azetidin-2-oneNaphthalene instead of para-methoxyphenylIncreased hydrophobicity may enhance membrane permeability

These analogs highlight the potential for discovering unique biological activities based on slight modifications in structure.

Case Study 1: Anticancer Screening

Research has documented the cytotoxic effects of various azetidinones, including this compound, against human cancer cell lines. Studies indicate that certain derivatives can induce apoptosis in breast and prostate cancer cells, suggesting their potential as anticancer agents .

Case Study 2: Enzyme Interaction Studies

In vitro studies have shown that derivatives of this compound can inhibit xanthine oxidase activity effectively. One study reported an IC50 value comparable to established inhibitors like febuxostat, indicating promising therapeutic potential for treating hyperuricemia .

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one depends on its specific application. In medicinal chemistry, the compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzylamino and methoxyphenyl groups play a crucial role in binding to the target site, thereby modulating the activity of the target protein. The azetidinone ring may also participate in covalent interactions with the target, leading to irreversible inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Diversity: The benzylamino and 4-methoxyphenyl groups in the target compound contrast with allyl, nitrophenyl, and silyl-alkyne substituents in analogs. These differences influence physicochemical properties (e.g., polarity, stability) and biological interactions .
  • Synthesis Yields : Yields for similar β-lactams range from 32% to 40%, suggesting moderate synthetic efficiency. The target compound’s commercial availability implies optimized large-scale production despite undisclosed yields .
  • Biological Relevance: Compounds with nitro or chlorophenyl groups () exhibit tubulin-destabilizing effects, hinting that the target’s benzylamino group may confer unique bioactivity through altered binding interactions .

Spectroscopic and Analytical Comparisons

  • 13C NMR Data :

    • The target compound’s carbonyl resonance is expected near δ 160–165 ppm, consistent with 1-(4-Methoxyphenyl)-4-(prop-1-yn-1-yl)azetidin-2-one (δ 162.4) .
    • Methoxy groups in 4-methoxyphenyl derivatives resonate at δ 55–57 ppm, as seen in analogs like 3-Allyl-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one .
  • HR-MS Validation :

    • The target compound’s molecular formula (C₁₇H₁₈N₂O₂) would yield an [M+H]+ ion at m/z 283.144, comparable to related compounds (e.g., m/z 238.083 for compound Ij ).

Functional and Application-Based Differences

  • Pharmaceutical Potential: Unlike 4-(2-Aminophenoxy)azetidin-2-one, which is marketed for agrochemical and material science applications , the target compound’s benzylamino group may enhance bioavailability or receptor targeting in drug design.
  • Safety Profile : The target compound requires strict thermal stability protocols (P210) , whereas nitro-substituted analogs () may pose additional hazards due to reactive functional groups.

Biological Activity

3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one is a synthetic compound belonging to the azetidinone class, characterized by its unique structural features which include a benzylamino group and a para-methoxyphenyl moiety. The molecular formula of this compound is C_{16}H_{18}N_{2}O, with a molecular weight of 286.34 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Features and Synthesis

The azetidine ring structure contributes to the compound's reactivity and biological interactions. The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and cyclization processes. These synthetic pathways are crucial for developing derivatives with enhanced pharmacological properties .

Anticancer Activity

Research indicates that azetidinone derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of human breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds induce apoptosis in cancer cells, suggesting that this compound may also possess similar anticancer activity .

Antibacterial Properties

This compound has potential antibacterial activity, particularly against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of the benzylamino group may enhance its interaction with bacterial targets, leading to effective inhibition of bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by minor structural modifications. For example, variations in the aromatic substituents or the azetidine ring itself can lead to different pharmacological profiles. Compounds with similar structures have been studied to establish SARs that guide future drug design .

Study on Anticancer Activity

A study evaluated the effects of various azetidinone derivatives on human cancer cell lines. The findings revealed that compounds structurally related to this compound showed IC50 values in the nanomolar range against breast cancer cells, indicating potent anticancer activity .

Study on Antibacterial Activity

In another investigation, derivatives of azetidinones were tested against MRSA. The results demonstrated that certain modifications led to enhanced antibacterial efficacy, suggesting that this compound could be optimized for improved activity against resistant bacterial strains .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
3-(Phenethylamino)-1-(4-methoxyphenyl)azetidin-2-onePhenethyl group instead of benzylAltered biological activity
3-(Benzylamino)-1-(4-chlorophenyl)azetidin-2-oneChlorine substituent on phenyl ringPotentially different pharmacological profile
3-(Benzylamino)-1-(naphthalen-1-yl)azetidin-2-oneNaphthalene instead of para-methoxyphenylIncreased hydrophobicity may enhance membrane permeability

Q & A

Q. What advanced techniques study the compound’s potential as a bioactive scaffold?

  • Methodological Answer : Docking studies (AutoDock Vina) predict binding to β-lactamase or penicillin-binding proteins. In vitro assays (MIC tests) evaluate antimicrobial activity. Metabolic stability is assessed via liver microsome incubations with LC-MS/MS quantification .

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